molecular formula C5H10O B1329797 1-Methylcyclopropanemethanol CAS No. 2746-14-7

1-Methylcyclopropanemethanol

Cat. No. B1329797
CAS RN: 2746-14-7
M. Wt: 86.13 g/mol
InChI Key: PIZQWRXTMGASCZ-UHFFFAOYSA-N
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Description

1-Methylcyclopropanemethanol is a compound that can be inferred to have a cyclopropane ring, a fundamental structure in organic chemistry, with a methyl group and a methanol moiety attached to it. While the specific compound is not directly discussed in the provided papers, the general reactivity and properties of cyclopropane derivatives and related structures are well-documented. Cyclopropanes are known for their ring strain and unique reactivity due to the high-energy three-membered ring structure.

Synthesis Analysis

The synthesis of cyclopropane derivatives, which would be similar to the synthesis of 1-Methylcyclopropanemethanol, has been explored in various studies. For instance, methylcyclopropanes have been prepared with good yields by reacting olefins with ethylidene iodide and diethylzinc, as described in one of the papers . This reaction is electrophilic and proceeds stereospecifically, which is crucial for controlling the configuration of the final product. Such methodologies could potentially be adapted for the synthesis of 1-Methylcyclopropanemethanol.

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives is characterized by the cyclopropane ring. In the case of 1-Methylcyclopropanemethanol, this would involve a three-membered ring with a methyl group and a methanol group attached. The ring strain in cyclopropanes often leads to interesting chemical properties and reactivity patterns. For example, the synthesis and structure of 1,2-methanobuckminsterfullerene, a fullerene cyclopropane, have been reported, highlighting the unique structural aspects of cyclopropane derivatives .

Chemical Reactions Analysis

Cyclopropane compounds participate in various chemical reactions, often involving the opening of the strained ring or reactions at the substituents. For example, the photochemistry of 1,2-diphenylcyclobutene in protic solvents leads to the formation of methyl ethers and esters, showcasing the reactivity of cyclopropane-like structures under irradiation . Additionally, the solvolysis of 1-bromomethylene-2-methylcyclopropanes has been studied, revealing the formation of rearranged products and providing insights into the reactivity of substituted cyclopropanes .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives are influenced by the ring strain and the nature of the substituents. The ring strain can affect the stability, reactivity, and boiling points of these compounds. The substituents, such as a methyl group or a methanol moiety, can further influence properties like solubility, acidity, and reactivity towards nucleophiles or electrophiles. While the specific properties of 1-Methylcyclopropanemethanol are not detailed in the provided papers, the general trends observed in cyclopropane chemistry can provide a basis for predicting its behavior .

Scientific Research Applications

Hydrocarbon Hydroxylation

  • Methane Monooxygenase (MMO) System: A study utilizing various mechanistic probes, including 1-methylcyclopropanemethanol derivatives, investigated the formation of radical intermediates in the catalytic cycle of the MMO system from Methylococcus capsulatus. This research highlighted the hydroxylation processes of hydrocarbons by MMO (Liu, Johnson, Newcomb, & Lippard, 1993).

Ethylene Inhibition in Fruits and Vegetables

  • 1-Methylcyclopropene (1-MCP) Effects: The role of 1-methylcyclopropene, closely related to 1-methylcyclopropanemethanol, has been extensively studied for its ability to inhibit ethylene perception in fruits and vegetables, influencing ripening and senescence. This research has been pivotal in both understanding ethylene's role and developing commercial technologies to improve product quality (Watkins, 2006); (Blankenship & Dole, 2003).

Cold Storage and Distribution

  • Porous Medium Modeling in Cold Storage: Studies have examined the distribution and uptake of 1-MCP in cold storage environments, which is essential for delaying fruit ripening. Porous medium modeling has been utilized to analyze the distribution of 1-MCP in storage conditions, providing insights into its application in commercial cold storage rooms (Ambaw et al., 2013).

Chemical Transformations

  • Dehydration and Isomerization: Research on α-methylcyclopropanemethanol, a derivative of 1-methylcyclopropanemethanol, has explored its dehydration over various catalysts. This process leads to the formation and isomerization of vinylcyclopropane and cis-piperylene, contributing to the understanding of chemical transformations in cyclopropanemethanols (Friedlin, Sharf, Abidov, & Glukhovtsev, 1962).

Ethylene's Role in Horticulture

  • Preharvest Systems in Citrus: 1-Methylcyclopropene has been studied for its potential preharvest applications, such as preventing unwanted defoliation in citrus fruit. Its role as an ethylene-binding inhibitor offers insights into controlling ethylene-related effects in horticulture (Burns, 2008).

Food Preservation and Quality Maintenance

  • 1-MCP in Fresh-Keeping of Fruits and Vegetables: The efficacy of 1-MCP in preserving and maintaining the quality of fruits and vegetables has been a significant focus. By inhibiting ethylene generation, it extends the preservation time and maintains the postharvest quality of horticultural products (Zhi-yua, 2013).

Innovative Delivery Systems

  • Encapsulation for Controlled Release: Innovations in the encapsulation of 1-MCP using materials like cucurbit[6]uril have been explored. Such studies aim to enhance the stability and controlled release of 1-MCP, demonstrating potential improvements in the application and effectiveness of this ethylene inhibitor (Zhang, Zhen, Jiang, Li, & Liu, 2011).

Future Directions

1-Methylcyclopropanemethanol finds widespread applications in various sectors, particularly in synthesis . The market size and future growth of this compound are subjects of ongoing research .

properties

IUPAC Name

(1-methylcyclopropyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c1-5(4-6)2-3-5/h6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZQWRXTMGASCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90181877
Record name 1-Methylcyclopropanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90181877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylcyclopropanemethanol

CAS RN

2746-14-7
Record name 1-Methylcyclopropanemethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002746147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methylcyclopropanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90181877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-Methylcyclopropyl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
S Siegel, CG Bergstrom - Journal of the American Chemical …, 1950 - ACS Publications
… 1 -Methylcyclopropanemethanol—1 -Methylcarbomethoxycyclopropane was reduced with … An azeotrope probably consisting of 1methylcyclopropanemethanol andwater distilled at 94…
Number of citations: 16 pubs.acs.org
S Kanemoto, M Shimizu, H Yoshioka - Bulletin of the Chemical Society …, 1989 - journal.csj.jp
… While, 1-methylcyclopropanemethanol gave the fluorocyclobutane in high stereoselectivity. Fluorocyclobutanes containing hydroxy methyl group were also prepared from 2-(1-…
Number of citations: 24 www.journal.csj.jp
AS Bazaid, A Aldarhami, M Patel, M Adnan, A Hamdi… - Pharmaceuticals, 2022 - mdpi.com
… The GC-MS analysis of Sumra honey showed that 2,4-dihydroxy-2,5-dimethyl-3(2H)-furan-3-one 1-methylcyclopropanemethanol were the major identified phytoconstituents. Sumra …
Number of citations: 8 www.mdpi.com
X Liu, Y Guo, G Zhang, Z Wu, H Zhou, X Qiu… - Surfaces and …, 2021 - Elsevier
… When the temperature above to 750 C, the organic compounds were mainly composed of cis-1,2-Dimethylcyclopropane, 1-Methylcyclopropanemethanol and other short chain organic …
Number of citations: 0 www.sciencedirect.com
LA Moe, Z Hu, D Deng, RN Austin, JT Groves… - Biochemistry, 2004 - ACS Publications
… -DMCP, aqueous 1-methylcyclopropanemethanol was extracted … of the aqueous 1-methylcyclopropanemethanol was added to … 1-Methylcyclopropanemethanol was also incubated with …
Number of citations: 36 pubs.acs.org
S Searles Jr, EF Lutz - Journal of the American Chemical Society, 1959 - ACS Publications
… demonstrated by lithium aluminum hydride reduction9 to the known 1 -methylcyclopropanemethanol … 1-Methylcyclopropanemethanol.—To 2.51 g. of lithium aluminum hydride in 100 ml. …
Number of citations: 21 pubs.acs.org
Y Qin, Y Pang, Z Cheng - Phytochemical Analysis, 2016 - Wiley Online Library
… Major constituents (more than 3%) were 1-methylcyclopropanemethanol (28.61%), dimethyl sulphide (22.18%), butanal (14.55%), and 3-methyl-butanal (13.24%). All the abundant …
GL Sullivan, PJ Holliman - Bioresource Technology Reports, 2019 - Elsevier
The practicality of Himalayan balsam as an alternative biomass material was considered throughout this investigation. However, due to the materials high-water content, thermal …
Number of citations: 4 www.sciencedirect.com
WA Schroeder, PE Wilcox - Journal of the American Chemical …, 1950 - ACS Publications
Potassium,-Diphenylcarbamate (I).—The method of preparation was essentially that of Heussermann. 3 An 8.3-g. sample of potassium was added to 100 g. of molten diphenylamine (…
Number of citations: 2 pubs.acs.org
LA Moe, BG Fox - Biochemical and biophysical research communications, 2005 - Elsevier
… As expected for a monooxygenase, the un-rearranged 1-methylcyclopropanemethanol had the O-atom exclusively derived from O 2 , while the cation-derived ring-expansion product 1-…
Number of citations: 4 www.sciencedirect.com

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